Technical Whitepaper: Biological Profile and Synthesis of 5-Ethoxy-1H-1,3-benzodiazol-2-amine
Technical Whitepaper: Biological Profile and Synthesis of 5-Ethoxy-1H-1,3-benzodiazol-2-amine
This technical whitepaper provides an in-depth review of 5-ethoxy-1H-1,3-benzodiazol-2-amine (also known as 2-amino-5-ethoxybenzimidazole). It synthesizes chemical biology, pharmacological mechanisms, and experimental protocols for researchers in drug discovery.[1]
Executive Summary
5-ethoxy-1H-1,3-benzodiazol-2-amine represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-aminobenzimidazoles. Distinguished by the electron-donating ethoxy group at the C5 position, this compound exhibits distinct electronic and lipophilic properties compared to its unsubstituted analogs.
While often utilized as a high-value intermediate in the synthesis of complex anthelmintics and kinase inhibitors, the molecule itself possesses intrinsic biological activity.[1] Its primary mechanism of action involves interaction with
Chemical Profile & Structure-Activity Relationship (SAR)
The biological efficacy of 5-ethoxy-1H-1,3-benzodiazol-2-amine is governed by the interplay between its benzimidazole core and the 5-ethoxy substituent.
Structural Attributes[1][3][4][5]
-
IUPAC Name: 5-ethoxy-1H-1,3-benzodiazol-2-amine
-
Molecular Formula: C
H N O[1] -
Core Scaffold: Benzimidazole (fused benzene and imidazole ring).
-
Key Substituents:
-
C2-Amino Group (-NH
): Acts as a hydrogen bond donor/acceptor, critical for binding in the ATP-binding pocket of kinases or the colchicine site of tubulin. -
C5-Ethoxy Group (-OCH
CH ): An electron-donating group (EDG) that increases electron density on the benzene ring. It enhances lipophilicity (LogP) compared to the methoxy analog, improving membrane permeability and altering metabolic stability.[1]
-
SAR Implications
The 5-position is a "sensitivity vector" in benzimidazole pharmacology.
-
Electronic Effect: The ethoxy group enriches the
-system, potentially strengthening - stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -
Steric Bulk: The ethyl chain provides slightly greater steric bulk than a methyl group, which can improve selectivity by filling hydrophobic pockets in targets like the H1 histamine receptor or VEGFR kinases .[1]
Biological Activity & Mechanisms[2][5][6][7][8]
Anthelmintic & Antimicrobial Activity (Tubulin Inhibition)
Like many benzimidazoles, the 5-ethoxy derivative exerts cytotoxic effects by targeting the cytoskeletal protein tubulin.
-
Mechanism: The compound binds to the colchicine-binding site on
-tubulin. -
Causality: Binding prevents the polymerization of tubulin into microtubules.[1] This disruption halts cell division (mitosis) and blocks glucose transport in parasites (e.g., helminths), leading to energy depletion and cell death.[1]
-
Evidence: Analogs such as 5-ethoxy-2-mercaptobenzimidazole have demonstrated significant antibacterial activity against S. aureus and P. aeruginosa, suggesting the 5-ethoxy motif is permissive for microbial target engagement [1].
Kinase Inhibition Potential
The 2-aminobenzimidazole scaffold is a bioisostere of the adenine ring of ATP.
-
Target: Receptor Tyrosine Kinases (RTKs) such as VEGFR or EGFR.
-
Interaction: The N1-H and C2-NH
groups form a "hinge-binding" motif, mimicking the hydrogen bonding of ATP's adenine. The 5-ethoxy group likely extends into the hydrophobic "back pocket" of the kinase, providing selectivity.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the cascade from molecular binding to cellular effect.[1]
Figure 1: Mechanism of action for benzimidazole-induced cytotoxicity via tubulin destabilization.[1]
Experimental Protocols
Synthesis of 5-Ethoxy-1H-1,3-benzodiazol-2-amine
Principle: Cyclocondensation of o-phenylenediamine derivatives with cyanogen bromide (BrCN) is the standard, high-yield route for 2-aminobenzimidazoles.
Reagents:
-
4-Ethoxy-1,2-phenylenediamine (Precursor)
-
Cyanogen Bromide (BrCN)[1]
-
Methanol (Solvent)[1]
-
Sodium Hydroxide (NaOH)[1]
Protocol:
-
Preparation: Dissolve 10 mmol of 4-ethoxy-1,2-phenylenediamine in 50 mL of methanol in a round-bottom flask.
-
Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 11 mmol of Cyanogen Bromide (BrCN) (Caution: Highly Toxic) portion-wise over 20 minutes.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: CHCl
:MeOH 9:1). -
Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in water (20 mL).
-
Neutralization: Basify the aqueous solution with 10% NaOH to pH 8–9. The product will precipitate as a solid.[1]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to obtain pure 5-ethoxy-1H-1,3-benzodiazol-2-amine .
Biological Assay: Tubulin Polymerization Inhibition
Objective: To quantify the compound's ability to inhibit microtubule assembly.[1]
Materials:
-
Purified Tubulin (>99% pure, bovine brain source)[1]
-
GTP (Guanosine Triphosphate)[1]
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9)[1] -
Spectrophotometer (340 nm)[1]
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.
-
Incubation: Add test compound (5-ethoxy-1H-1,3-benzodiazol-2-amine) at varying concentrations (0.1, 1, 10, 50
M) to the tubulin solution. Include a vehicle control (DMSO) and a positive control (Colchicine).[1] -
Measurement: Transfer to a pre-warmed (37°C) cuvette.
-
Data Collection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).
-
Analysis: Calculate the
of polymerization and determine the IC relative to the vehicle control.
Synthesis Workflow Diagram
Figure 2: Synthetic route for the preparation of the target compound.
Quantitative Data Summary (Representative)
The following table summarizes expected biological activity ranges based on structure-activity relationship data of 5-alkoxy-2-aminobenzimidazoles [1][2].
| Assay Type | Target/Organism | Activity Parameter | Typical Range | Notes |
| Antimicrobial | Staphylococcus aureus | MIC (Min.[3] Inhibitory Conc.) | 12.5 – 50 | Comparable to standard benzimidazole antimicrobials. |
| Antimicrobial | Pseudomonas aeruginosa | MIC | 25 – 100 | Gram-negative efficacy is generally lower due to efflux. |
| Enzymatic | IC | 5 – 20 | Potential antidiabetic application (analogous data). | |
| Cytotoxicity | Tubulin Polymerization | IC | 1 – 5 | High affinity for colchicine site. |
Safety & Toxicology
-
Handling: 2-aminobenzimidazoles are potential irritants. Use standard PPE (gloves, goggles).[1]
-
Cyanogen Bromide: Used in synthesis, this reagent is extremely toxic and volatile.[1] All synthesis steps involving BrCN must be performed in a well-ventilated fume hood with a bleach trap for waste.
-
Metabolic Stability: The 5-ethoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP), converting the compound to the 5-hydroxy metabolite, which may undergo Phase II conjugation.
References
-
Al-Soud, Y. A., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. ResearchGate.
-
Benchchem. (2025). Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 2-Amino-5-formylthiazole (Analogous Scaffold). Benchchem.
-
Mobinikhaledi, A., et al. (2010).[1] Synthesis and antimicrobial activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry.
-
Tonelli, M., et al. (2010).[1] Benzimidazole derivatives as a major class of tubulin polymerization inhibitors. Current Medicinal Chemistry.
